

Application Notes and Protocols for NMR Spectroscopy of Disodium Succinate-d4

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Compound of Interest

Compound Name: *Disodium succinate-d4*

Cat. No.: *B12397417*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Disodium succinate-d4 is the deuterated form of disodium succinate, a salt of succinic acid. Succinate is a key intermediate in the citric acid cycle (TCA cycle) and plays a vital role in cellular metabolism.^[1] Its levels can be indicative of metabolic status and are implicated in various pathological conditions, including inflammation, ischemia/reperfusion injury, and cancer.^{[1][2]} Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of metabolites. Quantitative NMR (qNMR) offers a non-destructive method to determine the concentration and purity of substances with high precision and accuracy.^{[3][4]}

This document provides detailed application notes and protocols for the NMR spectroscopic analysis of **Disodium succinate-d4**. The use of a deuterated standard is particularly advantageous in ¹H NMR-based metabolomics as it provides a signal in a region of the spectrum that is typically free of other metabolite signals, making it an excellent internal standard for quantification.

Quantitative Data Summary

The following tables summarize the expected NMR spectral data for **Disodium succinate-d4**. The chemical shifts are referenced to an internal standard, typically DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.00 ppm for ¹H NMR.

Table 1: Expected ¹H NMR Spectral Data for **Disodium Succinate-d4**

Nucleus	Chemical Shift (ppm)	Multiplicity	Notes
¹ H	N/A	N/A	No signal expected from the succinate-d4 backbone. Residual solvent signals will be present.

Table 2: Expected ¹³C NMR Spectral Data for **Disodium Succinate-d4**

Carbon Atom	Chemical Shift (ppm)	Multiplicity (due to Deuterium)	Notes
-CD ₂ -	~35	Multiplet	The carbon signal will be split into a multiplet due to coupling with deuterium.
-COO ⁻	~182	Singlet	The carboxyl carbon signal is typically a singlet.

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.

Experimental Protocols

Protocol 1: Qualitative ¹H and ¹³C NMR Spectroscopy

This protocol outlines the procedure for obtaining qualitative ¹H and ¹³C NMR spectra of **Disodium succinate-d4** to confirm its identity and purity.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **Disodium succinate-d4**.

- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal reference standard (e.g., DSS or TSP-d4) if precise chemical shift referencing is required.
- Vortex the tube until the sample is completely dissolved.

2. NMR Instrument Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse Program: Standard 1D proton experiment (e.g., zg30).
 - Number of Scans: 16-64 (adjust for desired signal-to-noise).
 - Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons in any residual impurities).
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 12-16 ppm.
- ¹³C NMR Parameters:
 - Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
 - Number of Scans: 1024 or more (¹³C is less sensitive).
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 200-250 ppm.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Integrate the signals (for relative quantification of impurities).
- Reference the spectrum to the internal standard.

Protocol 2: Quantitative NMR (qNMR) Analysis

This protocol describes the use of **Disodium succinate-d4** as an internal standard for the quantification of other analytes.

1. Selection of Internal Standard:

- **Disodium succinate-d4** is an ideal internal standard for ^1H qNMR in aqueous solutions as its residual proton signals (if any) will be minimal and well-defined, and it will not interfere with the signals of most analytes.

2. Sample Preparation:

- Accurately weigh a specific amount of the analyte and the **Disodium succinate-d4** internal standard. The molar ratio should ideally be close to 1:1 to ensure comparable signal intensities.
- Dissolve both compounds in a known volume of a suitable deuterated solvent (e.g., D_2O) in a volumetric flask to ensure a homogenous solution.
- Transfer an exact volume (e.g., 0.6 mL) of the solution to an NMR tube.

3. qNMR Instrument Parameters:

- Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion and sensitivity.[\[5\]](#)

- Pulse Program: A standard 1D proton experiment with a 90° pulse angle is often used to maximize the signal.
- Relaxation Delay (d1): This is a critical parameter. It must be at least 5 times the longest T_1 (spin-lattice relaxation time) of both the analyte and the internal standard to ensure complete relaxation and accurate integration. The T_1 can be determined using an inversion-recovery experiment.[6][7]
- Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
- Acquisition Time: Typically 2-4 seconds.
- Temperature: Maintain a constant temperature throughout the experiment.

4. Data Processing and Quantification:

- Process the spectrum as described in the qualitative protocol.
- Carefully integrate the well-resolved signals of the analyte and the internal standard.
- The concentration of the analyte can be calculated using the following formula:

$$P_x = (I_x / I_{\text{std}}) * (N_{\text{std}} / N_x) * (M_x / M_{\text{std}}) * (W_{\text{std}} / W_x) * P_{\text{std}}$$

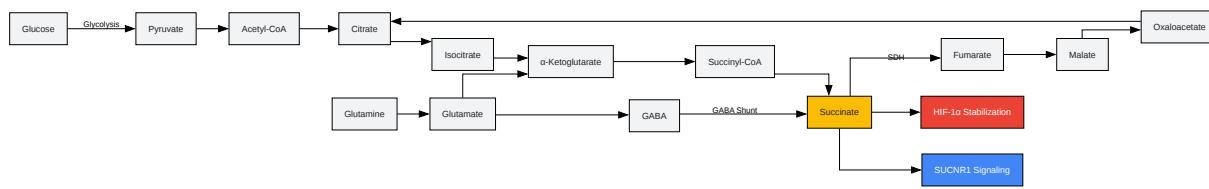
Where:

- P = Purity (or concentration)
- I = Integral value
- N = Number of protons for the integrated signal
- M = Molar mass
- W = Weight
- x = Analyte

- std = Internal Standard

Signaling and Metabolic Pathways

Succinate is a central metabolite in several key cellular pathways. Understanding these pathways is crucial for interpreting changes in succinate levels observed in various biological states.



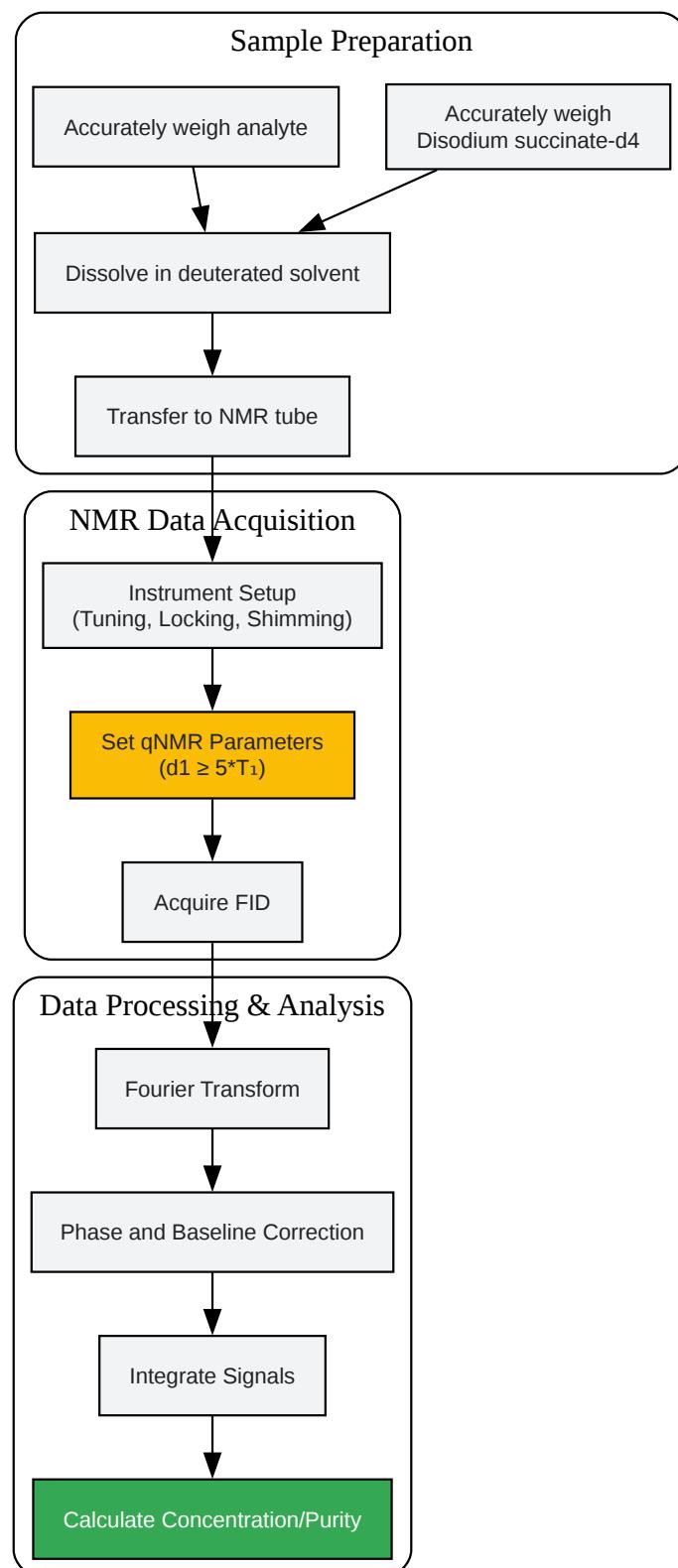
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Caption: Key metabolic pathways involving succinate.

The diagram above illustrates the central role of succinate in the TCA cycle and its connection to other metabolic pathways such as glutamine metabolism and the GABA shunt.^{[1][8]} Accumulation of succinate, often due to mutations in succinate dehydrogenase (SDH), can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α), promoting a pseudo-hypoxic state.^[2] Extracellular succinate can also act as a signaling molecule by activating the G-protein coupled receptor SUCNR1.^[2]

Experimental Workflow

The following diagram outlines a typical workflow for the quantitative NMR analysis of a sample using **Disodium succinate-d4** as an internal standard.

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Caption: Workflow for quantitative NMR analysis.

This workflow highlights the critical steps from sample preparation to the final calculation of concentration or purity. Accurate weighing and the correct setting of experimental parameters, especially the relaxation delay, are crucial for obtaining reliable quantitative results.[6][7]

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